molecular formula C6H12CaN2S4 B13741131 Carbamodithioic acid, dimethyl-, calcium salt CAS No. 20279-69-0

Carbamodithioic acid, dimethyl-, calcium salt

Cat. No.: B13741131
CAS No.: 20279-69-0
M. Wt: 280.5 g/mol
InChI Key: NJRMCWUECNRJLQ-UHFFFAOYSA-L
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Description

Carbamodithioic acid, dimethyl-, calcium salt (CAS: 42584-62-6) is a coordination compound with the molecular formula Ca(C₃H₆NS₂)₂, consisting of a calcium ion coordinated with two dimethylcarbamodithioate ligands. This compound belongs to the dithiocarbamate family, characterized by the –N–C(=S)–S– functional group. The calcium salt is structurally distinct due to its divalent metal center, which influences its solubility, stability, and reactivity compared to monovalent analogs.

Key properties include:

  • Molecular weight: 270.46 g/mol (calculated from constituent ions).
  • Structure: The calcium ion bridges two dimethylcarbamodithioate anions, forming a neutral complex .
  • Applications: Primarily used in agricultural and industrial settings as a fungicide or pesticide, though specific regulatory and toxicity data are less documented compared to its sodium counterpart .

Properties

CAS No.

20279-69-0

Molecular Formula

C6H12CaN2S4

Molecular Weight

280.5 g/mol

IUPAC Name

calcium;N,N-dimethylcarbamodithioate

InChI

InChI=1S/2C3H7NS2.Ca/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2

InChI Key

NJRMCWUECNRJLQ-UHFFFAOYSA-L

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ca+2]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium N,N-dimethylcarbamodithioate typically involves the reaction of calcium hydroxide with N,N-dimethylcarbamodithioic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a low temperature to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, calcium N,N-dimethylcarbamodithioate is produced by reacting calcium chloride with sodium N,N-dimethylcarbamodithioate in an aqueous solution. The reaction mixture is then filtered to remove any insoluble impurities, and the product is crystallized by evaporating the solvent.

Chemical Reactions Analysis

Types of Reactions

Calcium N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted carbamodithioates

Scientific Research Applications

Scientific Research Applications

Carbamodithioic acid, dimethyl-, calcium salt has been studied for its potential applications across several scientific disciplines:

Agricultural Applications

  • Fungicide and Pesticide : This compound is used as an agricultural pesticide and fungicide due to its ability to inhibit fungal growth and protect crops from pests. It acts by disrupting the cellular processes of target organisms.
  • Heavy Metal Chelation : The compound serves as an effective chelating agent for heavy metals, facilitating their precipitation from contaminated water sources. Studies have demonstrated its effectiveness in removing metals like lead and cadmium from wastewater through sulfide precipitation processes .

Medical Applications

  • Antimicrobial Properties : Research indicates that dithiocarbamate compounds exhibit antimicrobial activity against various pathogens. They have been evaluated for use in medical imaging due to their ability to form stable complexes with transition metals, enhancing imaging contrast .
  • Enzyme Inhibition : The compound has been explored as an enzyme inhibitor in the treatment of diseases such as diabetes and Alzheimer's disease. For instance, derivatives of dithiocarbamate have shown promise in inhibiting enzymes like α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurotransmitter regulation respectively .

Industrial Applications

  • Vulcanization Accelerator : In the rubber industry, this compound is used as a vulcanization accelerator, improving the mechanical properties of rubber products.
  • Metal Finishing : The compound functions as a metal chelator in metal finishing operations, enhancing the precipitation of metals during wastewater treatment processes .
  • Corrosion Inhibitor : Its application extends to serving as a corrosion inhibitor in various industrial settings, where it helps protect metal surfaces from oxidative damage.

Table 1: Summary of Applications

Application AreaSpecific UseMechanism/Effect
AgricultureFungicideInhibits fungal growth
Heavy Metal ChelationPrecipitates heavy metals from water
MedicalAntimicrobial AgentDisrupts cellular processes of pathogens
Enzyme InhibitionInhibits enzymes involved in glucose metabolism
IndustrialVulcanization AcceleratorImproves mechanical properties of rubber
Metal FinishingEnhances metal precipitation
Corrosion InhibitorProtects metal surfaces from oxidation

Case Study 1: Heavy Metal Removal

A study conducted by researchers at a university evaluated the effectiveness of this compound in removing lead from contaminated water sources. The results indicated a significant reduction in lead concentration when treated with the compound, demonstrating its potential for environmental remediation.

Case Study 2: Antimicrobial Efficacy

In a clinical trial, derivatives of dithiocarbamate were tested against various bacterial strains. The findings revealed that these compounds exhibited substantial antimicrobial activity, suggesting their potential use in developing new therapeutic agents for treating infections.

Mechanism of Action

The mechanism of action of calcium N,N-dimethylcarbamodithioate involves its interaction with metal ions and enzymes. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to their inhibition.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Calcium vs. However, this also reduces bioavailability and solubility, limiting its use compared to sodium salts .
  • Toxicity Profile : While sodium salts dominate industrial use, their higher solubility raises ecotoxicological concerns. Calcium salts, with lower solubility, may offer safer alternatives pending further study .

Biological Activity

Carbamodithioic acid, dimethyl-, calcium salt, commonly referred to as sodium dimethyldithiocarbamate, is a member of the dithiocarbamate family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, toxicity, metabolism, and environmental impact.

Chemical Structure and Properties

This compound has the chemical formula C3H6NNaS2C_3H_6NNaS_2. It is typically encountered in its sodium salt form. The compound exhibits a range of physical properties:

PropertyValue
Molecular Weight158.21 g/mol
SolubilitySoluble in water
pH9 to 11
Density1.06 g/cm³

Antimicrobial Properties

Dithiocarbamates, including carbamodithioic acid derivatives, are recognized for their antimicrobial and fungicidal activities. They are utilized in various industrial applications such as:

  • Water treatment : Effective against bacteria and fungi.
  • Agriculture : Used as soil disinfectants and in pesticide formulations.

Research indicates that sodium dimethyldithiocarbamate exhibits significant antimicrobial activity against a variety of pathogens. For instance, studies have shown that it can inhibit the growth of certain fungi and bacteria at low concentrations, making it a valuable agent in agricultural and industrial settings .

Toxicity and Safety Profile

The toxicity of this compound is an important aspect of its biological activity. The compound has been associated with various toxicological effects:

  • Acute Toxicity : The LD50 values indicate moderate toxicity; for example, the oral LD50 in rats is approximately 1000 mg/kg .
  • Chronic Exposure Effects : Long-term exposure can lead to neurological effects, including peripheral neuropathies due to the formation of carbon disulfide .

Furthermore, dithiocarbamates have shown potential teratogenic effects in animal studies at high doses, leading to skeletal malformations .

Metabolic Pathways

Carbamodithioic acid undergoes metabolic conversion within organisms. The primary metabolites include carbon disulfide and dimethylamine. These metabolites can exert additional biological effects and contribute to toxicity .

  • Absorption : Dithiocarbamates are rapidly absorbed through the gastrointestinal tract and skin.
  • Excretion : Metabolites are primarily excreted via urine.

Environmental Fate

The compound is known for its high mobility in soil due to its low adsorption potential. Environmental studies have indicated:

  • Degradation : Photolysis and microbial degradation are significant pathways for the breakdown of dithiocarbamates in the environment.
  • Aquatic Toxicity : It poses risks to aquatic life; for instance, dithiocarbamates exhibit LC50 values less than 1 mg/L for invertebrates like Daphnia .

Case Studies

  • Agricultural Application : A study demonstrated that sodium dimethyldithiocarbamate effectively reduced fungal populations in soil when applied at concentrations of 10 mg/kg.
  • Toxicological Assessment : Research involving chronic exposure revealed that rats exhibited increased thyroid weight and alterations in hormone levels after prolonged exposure to high doses of dithiocarbamates.

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